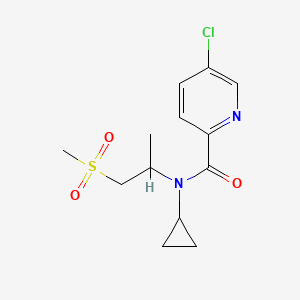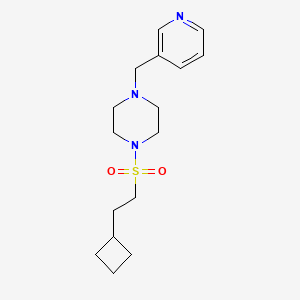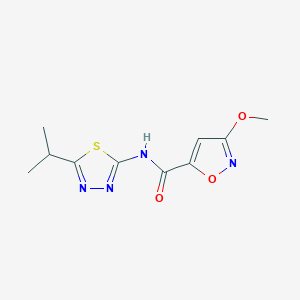![molecular formula C18H24N4O2 B6967882 N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6967882.png)
N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazolo[1,5-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazolo[1,5-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the reaction of the pyrazolo[1,5-a]pyridine core with a piperidine derivative, often under nucleophilic substitution conditions.
Attachment of the oxolan-3-ylmethyl group: This step typically involves the use of an oxirane derivative, which reacts with the piperidine nitrogen to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazolo[1,5-a]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also studied for their biological activities, including enzyme inhibition.
Uniqueness
N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific structural features, such as the oxolan-3-ylmethyl and piperidin-4-yl groups, which may confer distinct biological activities and chemical reactivity compared to other pyrazolo[1,5-a]pyridine derivatives.
Properties
IUPAC Name |
N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazolo[1,5-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c23-18(16-11-19-22-7-2-1-3-17(16)22)20-15-4-8-21(9-5-15)12-14-6-10-24-13-14/h1-3,7,11,14-15H,4-6,8-10,12-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZWRVQIOQPRDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C3C=CC=CN3N=C2)CC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide](/img/structure/B6967811.png)
![(5-Chloropyridin-2-yl)-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6967813.png)
![5-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6967820.png)
![N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6967821.png)
![3-(4-methylpyrazol-1-yl)-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]propanamide](/img/structure/B6967827.png)

![3-[(2-Bromo-5-methoxyphenyl)methyl]-5-tert-butyl-5-methylimidazolidine-2,4-dione](/img/structure/B6967836.png)
![5-chloro-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B6967846.png)
![N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B6967849.png)
![7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B6967870.png)
![5-chloro-1,3-dimethyl-N-[2-(pyrimidin-2-ylamino)ethyl]pyrazole-4-sulfonamide](/img/structure/B6967879.png)


